molecular formula C14H9IN2O B5763179 N-(2-cyanophenyl)-4-iodobenzamide

N-(2-cyanophenyl)-4-iodobenzamide

Cat. No.: B5763179
M. Wt: 348.14 g/mol
InChI Key: FXNVZEZATFXHTB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-iodobenzamide is an organic compound that features a cyanophenyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-iodobenzamide typically involves the reaction of 2-cyanophenylamine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-cyanophenyl)-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyanophenyl group can enhance binding affinity to target proteins, while the iodinated benzamide moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-3,4-dichlorobenzamide
  • N-(2-cyanophenyl)-4-bromobenzamide
  • N-(2-cyanophenyl)-4-fluorobenzamide

Uniqueness

N-(2-cyanophenyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNVZEZATFXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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